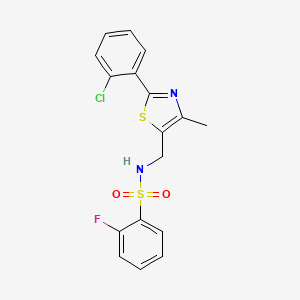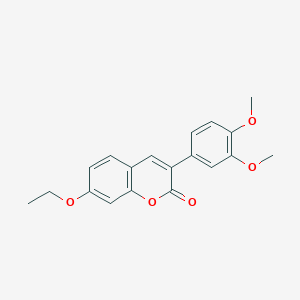
3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one” is a complex organic molecule. It contains functional groups such as ether and ketone, which are common in many organic compounds .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In the case of “3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one”, the ether and ketone groups may be involved in various reactions. For instance, ethers can undergo cleavage reactions, while ketones can be involved in condensation reactions .Applications De Recherche Scientifique
Antioxidant Properties and Enzymatic Modification
Studies on dimethoxyphenol derivatives, closely related to the dimethoxyphenyl group in 3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one, have highlighted their potential as antioxidants. The enzymatic modification of these compounds, such as 2,6-dimethoxyphenol, has demonstrated an increase in antioxidant capacity through laccase-mediated oxidations. This process results in dimers with significantly higher antioxidant activities compared to the original substrate, indicating their utility as bioactive compounds in health and disease prevention research (Adelakun et al., 2012).
Molecular Structure and Photovoltaic Performance
The structural variations in compounds containing dimethoxyphenyl groups have been correlated with their photovoltaic performance. This relationship is crucial in the development of organic solar cells, where the optical, electrochemical properties, and device performance can be significantly influenced by slight changes in the molecular structure. Studies in this area contribute to the optimization of materials for renewable energy technologies (Ni et al., 2015).
Hydrogen-Bonding in Polymer Chemistry
Research on polymers containing carbonyl–aromatic π-stacked structures, which could be analogously related to the structure of 3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one, has shown the importance of hydrogen-bonding pendant chains in determining the photoluminescent properties of segmented oligo-polyphenylenevinylene copolymers. These studies have implications for the design and development of new materials with specific optical properties for use in electronics and photonics (Sierra & Lahti, 2004).
Reactivity and Synthesis Applications
The reactivity of isocoumarins and related compounds has been a subject of interest, particularly in the synthesis of compounds with potential biological activity. Research on the synthesis and activity of metabolites from structurally similar compounds provides insights into developing new pharmaceuticals with anti-inflammatory effects, showcasing the versatility of these compounds in drug discovery (Baba et al., 1998).
Mécanisme D'action
Target of Action
It’s structurally similar to 3-(3,4-dimethoxyphenyl)propanoic acid, which targets the aromatic-amino-acid aminotransferase .
Mode of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have activity as a monoamine oxidase inhibitor .
Biochemical Pathways
For instance, lignin peroxidase can decompose lignin and analogue compounds under mild conditions .
Result of Action
Compounds with the trimethoxyphenyl (tmp) group, which is similar to the structure of the compound , have displayed notable anti-cancer effects by effectively inhibiting various targets .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-7-5-13-9-15(19(20)24-17(13)11-14)12-6-8-16(21-2)18(10-12)22-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDWHNIDHGPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

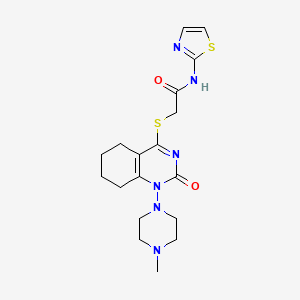
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)
![N-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)
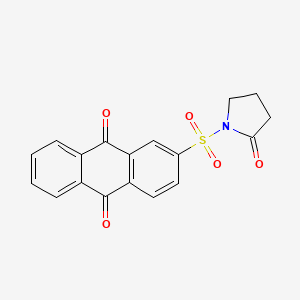
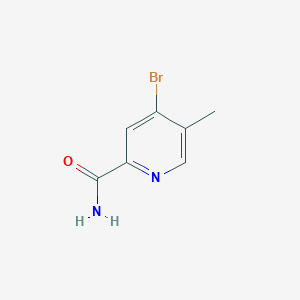
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2465258.png)
![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)
